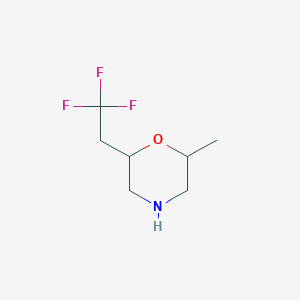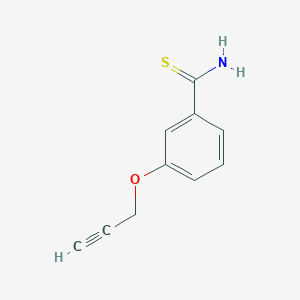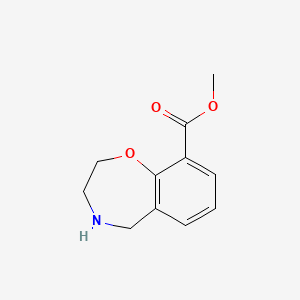![molecular formula C9H17NSi B13172296 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine can be synthesized through the reaction of pyrrolidine with trimethylsilylacetylene. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or organometallic compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrrolidines.
Oxidation Reactions: Products include carbonyl-containing compounds.
Reduction Reactions: Products include alkenes or alkanes, depending on the extent of reduction.
Aplicaciones Científicas De Investigación
1-[2-(Trimethylsilyl)ethynyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a protective group in drug synthesis.
Mecanismo De Acción
The mechanism of action of 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl and trimethylsilyl groups. These groups can undergo nucleophilic attack, oxidation, or reduction, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
1-(Trimethylsilyl)pyrrolidine: Similar in structure but lacks the ethynyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Contains a carbonyl group instead of the ethynyl group.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyridine ring instead of a pyrrolidine ring
Uniqueness: 1-[2-(Trimethylsilyl)ethynyl]pyrrolidine is unique due to the combination of the ethynyl and trimethylsilyl groups attached to the pyrrolidine ring. This unique structure imparts specific reactivity and properties that are not found in the similar compounds listed above. The presence of the ethynyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H17NSi |
|---|---|
Peso molecular |
167.32 g/mol |
Nombre IUPAC |
trimethyl(2-pyrrolidin-1-ylethynyl)silane |
InChI |
InChI=1S/C9H17NSi/c1-11(2,3)9-8-10-6-4-5-7-10/h4-7H2,1-3H3 |
Clave InChI |
JJSGQSBGQDHJDP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethylpyrrolidin-2-yl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B13172222.png)
![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)


![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)




![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)


